molecular formula C12H13NO4 B3123479 3-(4-Formylbenzoylamino)propionic acid methyl ester CAS No. 307989-15-7

3-(4-Formylbenzoylamino)propionic acid methyl ester

Cat. No. B3123479
CAS RN: 307989-15-7
M. Wt: 235.24 g/mol
InChI Key: GYBHAJPZBZVOMM-UHFFFAOYSA-N
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Description

3-(4-Formylbenzoylamino)propionic acid methyl ester, also known as 4-FMA, is a synthetic compound with a wide range of applications in scientific research. 4-FMA is a derivative of amphetamine and is structurally similar to MDMA (ecstasy). It is a white powder that is soluble in water and has a melting point of approximately 114°C. 4-FMA is used as a research chemical and is not approved for human or animal consumption.

Scientific Research Applications

Adipocyte Differentiation and Obesity Studies

Research on parabens, which include esters like 3-(4-Formylbenzoylamino)propionic acid methyl ester, suggests they can promote adipocyte differentiation in murine 3T3-L1 cells. This involves changes in adipocyte morphology, lipid accumulation, and mRNA expression of specific markers. The study indicates that these compounds may contribute to obesity due to their ability to activate glucocorticoid receptor and/or peroxisome proliferator-activated receptor γ in preadipocytes (Hu et al., 2013).

Synthesis of Analgesics and Alkaloids

N-Acylaminobenzoic acids and esters, which are related to 3-(4-Formylbenzoylamino)propionic acid methyl ester, are utilized as intermediates in the synthesis of various analgesics and furoquinoline alkaloids. These compounds can be synthesized efficiently through N-acylation of aminobenzoic acids and esters, contributing to the development of pharmaceutical compounds (Zav’yalov et al., 1995).

Crystal Structure Analysis

The synthesis and crystal structure of compounds similar to 3-(4-Formylbenzoylamino)propionic acid methyl ester, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, are significant for understanding molecular interactions and properties. These studies are crucial for the development of novel materials and pharmaceutical compounds (Kumarasinghe et al., 2009).

Organic Chemistry Education

In the context of organic chemistry education, the synthesis of similar compounds, like 4-amino-3-nitrobenzoic acid methyl ester, is employed as a simple reaction experiment. This synthesis is valuable for teaching fundamental concepts in organic chemistry, illustrating practical applications of chemical reactions (Kam et al., 2020).

properties

IUPAC Name

methyl 3-[(4-formylbenzoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-11(15)6-7-13-12(16)10-4-2-9(8-14)3-5-10/h2-5,8H,6-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBHAJPZBZVOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of the 4-formylbenzoic acid in a suitable solvent such as dichloromethane, DMF or THF was added diisopropylethylamine (3 eq) and 3-[(dimethyliminium)-(dimethylamino)methyl]-1,2,3-benzotriazol-1-ium-1-olate hexafluorophosphate (HBTU) (1.1 eq). The reaction was allowed to stir for 30 min before ethyl or methyl-3-aminopropionate hydrochloride (1.1 eq) was added. The solution was stirred at room temperature for 4 hours. The solvents were evaporated under reduced pressure. The residue was taken up in ethyl acetate and 1N hydrochloric acid. The organic layer was separated and washed with water (2×), aqueous sodium hydrogen carbonate (3×), brine (2×), dried over magnesium sulphate and concentrated to give the desired product.
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Synthesis routes and methods II

Procedure details

4-formyl-benzoic acid (20 g, 133 mmol), CDMT (24 g, 137 mmol), and 4-methyl-morpholine (15.4 mL, 140 mmol) are combined in anhydrous dichloromethane (DCM) (300 mL) under nitrogen. The reaction is allowed to stir under nitrogen at room temperature overnight. Beta-alanine methyl ester hydrochloride (20.4 g, (147 mmol) is then added to the reaction mixture, followed by 4-methylmorpholine (15.4 mL, 140 mmol), and allowed to stir at room temperature. Some water (<10% volume) is added to help solubility. The reaction is monitored by HPLC, and upon complete consumption of the acid, the reaction is diluted with DCM. The reaction is diluted with water and extracted with 1N HCl. The organic layer is washed with water and brine, followed by drying over anhydrous sodium sulfate. The solution is filtered and concentrated and further purified using flash column chromatography (30 g, 128 mmol).
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Synthesis routes and methods III

Procedure details

4-Formylbenzoic acid (15 g, 100 mmol) was dissolved in DMF (250 mL) and 1-hydroxybenzotriazole (14.9 g, 110 mmol) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (21.1 g, 110 mmol) were added and the resulting mixture was stirred at room temperature for 30 minutes. Triethylamine (34.8 mL, 250 mmol) and β-alanine methyl ester hydrochloride (15.4 g, 110 mmol) were added and the resulting mixture was stirred at room temperature for 1 hour. More triethylamine (17.4 mL) and β-alanine methyl ester hydrochloride (7.7 g) were added and the mixture was stirred at room temperature for 16 hours. The mixture was concentrated in vacuo and the residue was partitioned between ethyl acetate (200 mL) and water (200 mL). The organic phase was dried (MgSO4) and concentrated to afford 16.2 g (70%) of 3-(4-formylbenzoylamino)propionic acid methyl ester as an oil.
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Formylbenzoylamino)propionic acid methyl ester
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